- Synthesis of a Library of Iridium-Containing Dinuclear Complexes with Bridging PNNN and PNNP Ligands (BL), [LM(μ-BL)M'L']BF4. 1. Specific Synthesis of Isomeric Heterodinuclear Complexes with Switched Metal Arrangements, Organometallics, 2006, 25(6), 1344-1358

Cas no 92288-93-2 (Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate)

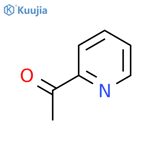

92288-93-2 structure

商品名:Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate

CAS番号:92288-93-2

MF:C11H11NO4

メガワット:221.209343194962

MDL:MFCD08056636

CID:998330

PubChem ID:12171345

Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate

- ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate

- ethyl 2,4-dioxo-4-pyridin-2-ylbutanoate

- 2,4-dioxo-4-pyridin-2-yl-butyric acid ethyl ester

- 4-(2-pyridyl)-2

- 4-(2-pyridyl)-2,4-dioxobutanoic acid ethyl ester

- 4-dioxobutanoic acid ethyl ester

- ethyl 4-(2-pyridyl)-2,4-dioxobutanoate

- ethyl 4-(pyridin-2-yl)-2,4-dioxobutyrate

- ethyldioxopyridinylbutanoate

- 2-Pyridinebutyric acid, α,γ-dioxo-, ethyl ester (7CI)

- Ethyl α,γ-dioxo-2-pyridinebutanoate

- DTXSID20479133

- 4-(2-Pyridyl)-2,4-dioxo butanoic acid ethyl ester

- J-520673

- W17769

- ethyl 4-(2-pyridyl)-2,4-dioxobutyrate

- DA-34381

- ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate, AldrichCPR

- MFCD08056636

- ethyl 4-(2-pyridyl)-2, 4-dioxobutanoate

- SY027450

- AKOS000210401

- 5Z-0610

- ethyl 2,4-dioxo-4-(2-pyridyl)butanoate

- FBIPIHMTJUPZJB-UHFFFAOYSA-N

- SCHEMBL1065225

- 92288-93-2

- Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate

-

- MDL: MFCD08056636

- インチ: 1S/C11H11NO4/c1-2-16-11(15)10(14)7-9(13)8-5-3-4-6-12-8/h3-6H,2,7H2,1H3

- InChIKey: FBIPIHMTJUPZJB-UHFFFAOYSA-N

- ほほえんだ: O=C(C(CC(C1C=CC=CN=1)=O)=O)OCC

計算された属性

- せいみつぶんしりょう: 221.06900

- どういたいしつりょう: 221.06880783g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 6

- 複雑さ: 288

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 73.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.1

じっけんとくせい

- ゆうかいてん: 70-72°

- PSA: 73.33000

- LogP: 0.78660

Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM173494-5g |

Ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate |

92288-93-2 | 95% | 5g |

$400 | 2022-03-01 | |

| abcr | AB257951-10 g |

Ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate, 95%; . |

92288-93-2 | 95% | 10 g |

€786.50 | 2023-07-20 | |

| Apollo Scientific | OR470834-25g |

Ethyl 2,4-Dioxo-4-(2-pyridyl)butanoate |

92288-93-2 | 25g |

£940.00 | 2023-08-31 | ||

| eNovation Chemicals LLC | D293416-5g |

Ethyl 2,4-Dioxo-4-(2-pyridyl)butanoate |

92288-93-2 | 95% | 5g |

$825 | 2024-07-20 | |

| abcr | AB257951-10g |

Ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate, 95%; . |

92288-93-2 | 95% | 10g |

€786.50 | 2025-02-20 | |

| Chemenu | CM173494-1g |

Ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate |

92288-93-2 | 95% | 1g |

$123 | 2022-03-01 | |

| Apollo Scientific | OR470834-1g |

Ethyl 2,4-Dioxo-4-(2-pyridyl)butanoate |

92288-93-2 | 1g |

£124.00 | 2025-02-20 | ||

| Apollo Scientific | OR470834-5g |

Ethyl 2,4-Dioxo-4-(2-pyridyl)butanoate |

92288-93-2 | 5g |

£370.00 | 2025-02-20 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 044960-1g |

Ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate |

92288-93-2 | >95% | 1g |

2453.0CNY | 2021-07-06 | |

| abcr | AB257951-25 g |

Ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate, 95%; . |

92288-93-2 | 95% | 25 g |

€1,169.90 | 2023-07-20 |

Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Sodium ethoxide Solvents: Ethanol ; rt; 18 h, rt

1.2 Reagents: Acetic acid Solvents: Water ; neutralized, rt

1.2 Reagents: Acetic acid Solvents: Water ; neutralized, rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, rt

1.2 0 °C; 18 h, rt

1.2 0 °C; 18 h, rt

リファレンス

- ATF6 inhibitors and uses thereof as therapeutic agents for treatment of viral infections, neurodegenerative diseases, vascular diseases, or cancer, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Sodium methoxide Solvents: Ethanol ; 20 h, rt

リファレンス

- DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis, Journal of Medicinal Chemistry, 2021, 64(21), 16159-16176

合成方法 4

はんのうじょうけん

リファレンス

- Novel pyrazole acid derivatives, process for their preparation, their use as drugs, and pharmaceutical compositions containing them, World Intellectual Property Organization, , ,

合成方法 5

はんのうじょうけん

リファレンス

- Preparation of pyrazole derivatives as antiplatelet aggregation agents for the treatment of ischemic diseases, World Intellectual Property Organization, , ,

合成方法 6

はんのうじょうけん

リファレンス

- Preparation of pyrazole carboxamide derivatives as platelet aggregation inhibitors for treatment of ischemia, World Intellectual Property Organization, , ,

合成方法 7

はんのうじょうけん

1.1 Reagents: Sodium Solvents: Ethanol ; 14 h, 25 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Synthesis and biological evaluation of a series of 2-(((5-akly/aryl-1H-pyrazol-3-yl)methyl)thio)-5-alkyl-6-(cyclohexylmethyl)-pyrimidin-4(3H)-ones as potential HIV-1 inhibitors, Acta Pharmaceutica Sinica B, 2020, 10(3), 512-528

合成方法 8

はんのうじょうけん

1.1 Reagents: Sodium ethoxide Solvents: Ethanol ; 20 h, 25 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Discovery of Phenylaminopyridine Derivatives as Novel HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors, ACS Medicinal Chemistry Letters, 2012, 3(8), 678-682

合成方法 9

はんのうじょうけん

1.1 Reagents: Sodium ethoxide Solvents: Ethanol ; overnight, 0 °C → rt

リファレンス

- Improved replicon cellular activity of non-nucleoside allosteric inhibitors of HCV NS5B polymerase: From benzimidazole to indole scaffolds, Bioorganic & Medicinal Chemistry Letters, 2006, 16(19), 4987-4993

合成方法 10

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; rt; 2 h, 50 °C

リファレンス

- Five-membered heterocyclic amides WNT pathway inhibitor, World Intellectual Property Organization, , ,

合成方法 11

はんのうじょうけん

リファレンス

- Heteroaromatic bicyclic compound and application antiviral agent for treating RSV, China, , ,

合成方法 12

はんのうじょうけん

リファレンス

- Preparation of 1-(3-pyridyl or 3-pyridazinyl)-5-heterocyclylpyrazole derivatives as platelet aggregation inhibitors, World Intellectual Property Organization, , ,

合成方法 13

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Toluene ; rt → 50 °C

1.2 Solvents: Toluene ; 50 °C; 15 min, reflux

1.3 Solvents: Ethanol ; reflux

1.2 Solvents: Toluene ; 50 °C; 15 min, reflux

1.3 Solvents: Ethanol ; reflux

リファレンス

- Rational design of 2-pyrrolinones as inhibitors of HIV-1 integrase, Bioorganic & Medicinal Chemistry Letters, 2011, 21(22), 6724-6727

合成方法 14

はんのうじょうけん

1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -78 °C; -78 °C; 1 h, rt

1.2 Reagents: Water

1.2 Reagents: Water

リファレンス

- Preparation of pyrrolopyrazolones as modulators of FPR1 and methods of using the same, World Intellectual Property Organization, , ,

Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate Raw materials

Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate Preparation Products

Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate 関連文献

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

-

Lianying Wang,Jinfeng Liu,Yuexi Zhou,Yudong Song,Jing He,David G. Evans Chem. Commun., 2010,46, 3911-3913

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

92288-93-2 (Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate) 関連製品

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 61549-49-3(9-Decenenitrile)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:92288-93-2)Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate

清らかである:99%/99%/99%/99%

はかる:1g/5g/10g/25g

価格 ($):201.0/390.0/466.0/693.0